molecular formula C13H14ClNO B1439164 4-(2-Methylphenoxy)aniline hydrochloride CAS No. 1185297-05-5

4-(2-Methylphenoxy)aniline hydrochloride

Cat. No.: B1439164
CAS No.: 1185297-05-5
M. Wt: 235.71 g/mol
InChI Key: XRKANFQZAGDYRQ-UHFFFAOYSA-N
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Description

4-(2-Methylphenoxy)aniline hydrochloride is a chemical compound with the molecular formula C13H14ClNO. It is used primarily in research settings and has applications in various scientific fields. The compound is known for its unique structure, which includes a phenoxy group attached to an aniline moiety, making it an interesting subject for chemical studies .

Scientific Research Applications

4-(2-Methylphenoxy)aniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

“4-(2-Methylphenoxy)aniline hydrochloride” is classified as an irritant . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylphenoxy)aniline hydrochloride typically involves the reaction of 2-methylphenol with aniline under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which uses palladium as a catalyst to facilitate the formation of the carbon-carbon bond between the phenoxy and aniline groups . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylphenoxy)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles for substitution reactions. The conditions vary but often involve controlled temperatures and specific solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions include quinone derivatives from oxidation, reduced aniline derivatives from reduction, and various substituted aniline compounds from nucleophilic substitution .

Mechanism of Action

The mechanism of action of 4-(2-Methylphenoxy)aniline hydrochloride involves its interaction with specific molecular targets. The phenoxy and aniline groups allow it to participate in various chemical reactions, potentially affecting biological pathways. The exact molecular targets and pathways are subjects of ongoing research, but its structure suggests it could interact with enzymes and receptors involved in oxidative and reductive processes .

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methylphenoxy)aniline: The non-hydrochloride form of the compound, which has similar chemical properties but different solubility and reactivity.

    2-Methylphenol: A precursor in the synthesis of 4-(2-Methylphenoxy)aniline hydrochloride, sharing the phenoxy group but lacking the aniline moiety.

    Aniline: Another precursor, which shares the aniline group but lacks the phenoxy group.

Uniqueness

This compound is unique due to its combined phenoxy and aniline structure, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

4-(2-methylphenoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO.ClH/c1-10-4-2-3-5-13(10)15-12-8-6-11(14)7-9-12;/h2-9H,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKANFQZAGDYRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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